VZ185: An In-Depth Technical Guide to a Dual BRD7 and BRD9 Degrader
VZ185: An In-Depth Technical Guide to a Dual BRD7 and BRD9 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
VZ185 is a potent, selective, and fast-acting dual degrader of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).[1][2][3][4][5][6][7] As subunits of the human SWI/SNF (BAF) chromatin remodeling complexes, BRD7 and BRD9 have emerged as significant targets in oncology and other therapeutic areas.[1][4] VZ185 operates through the Proteolysis Targeting Chimera (PROTAC) technology, a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[7][8] This technical guide provides a comprehensive overview of the mechanism of action of VZ185, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Core Mechanism of Action
VZ185 is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that specifically targets the bromodomains of BRD7 and BRD9.[5] By simultaneously engaging both the E3 ligase and the target proteins, VZ185 facilitates the formation of a ternary complex.[1][6] This proximity induces the VHL E3 ligase to polyubiquitinate BRD7 and BRD9, marking them for degradation by the 26S proteasome.[1] This catalytic process results in the potent and sustained depletion of cellular BRD7 and BRD9 levels.[7] A diastereoisomer of VZ185, cis-VZ185, is unable to bind to VHL and therefore serves as a negative control in experiments as it does not induce degradation.[6]
Signaling Pathway
The signaling cascade initiated by VZ185 leading to the degradation of BRD7 and BRD9 is a multi-step process. It begins with the formation of the key ternary complex and culminates in the proteasomal degradation of the target proteins, freeing VZ185 to engage in further degradation cycles.
Quantitative Data Summary
The efficacy and selectivity of VZ185 have been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Degradation Potency
| Assay Type | Cell Line | Target | DC50 (nM) | Time (h) | Reference |
| Western Blot | RI-1 | BRD9 | 1.8 | 8 | [6] |
| Western Blot | RI-1 | BRD7 | 4.5 | 8 | [6] |
| HiBiT Live-Cell | HEK293 | HiBiT-BRD9 | 4.0 | - | [6] |
| HiBiT Live-Cell | HEK293 | HiBiT-BRD7 | 34.5 | - | [6] |
| WES Assay | EOL-1 | BRD9 | 2.3 | 18 | [1] |
| WES Assay | A204 | BRD9 | 8.3 | 18 | [1] |
DC50: Half-maximal degradation concentration.
Table 2: Cellular Viability
| Assay Type | Cell Line | EC50 (nM) | Reference |
| CellTiter-Glo | EOL-1 | 3.4 | [1] |
| CellTiter-Glo | A204 | 39.8 | [1] |
EC50: Half-maximal effective concentration for cell viability reduction.
Table 3: Biophysical Binding Parameters
| Assay Type | Binding Interaction | KD (nM) | Reference |
| ITC | VZ185 : VHL | 26 ± 9 | [6] |
| ITC | VZ185 : BRD9-BD | 5.1 ± 0.6 | [6] |
| FP | VZ185 : VHL | 35 ± 5 | [6] |
KD: Dissociation constant; ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization; BD: Bromodomain.
Table 4: In Vitro Pharmacokinetic Properties
| Parameter | Species | Value | Reference |
| Plasma Stability | Human, Mouse | High | [1][7] |
| Microsomal Stability | Human, Mouse | High | [1][7] |
| Aqueous Kinetic Solubility | - | ~100 µM | [1][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize VZ185.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in BRD7 and BRD9 protein levels following VZ185 treatment.
-
Cell Lines: HeLa, RI-1, EOL-1, A-204.
-
Reagents: VZ185 (various concentrations), DMSO (vehicle control), RIPA lysis buffer, protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-BRD7, Rabbit anti-BRD9, Mouse anti-β-actin.
-
Data Analysis: Band intensities are quantified using densitometry and normalized to the loading control (β-actin). The percentage of remaining protein is calculated relative to the DMSO-treated control.
Isothermal Titration Calorimetry (ITC)
ITC is employed to directly measure the binding affinity (KD) and thermodynamics of VZ185 to its target proteins and the VHL E3 ligase.
-
Instrumentation: MicroCal ITC200 or similar.
-
Proteins: Recombinant human BRD9 bromodomain (BRD9-BD) and VHL-ElonginC-ElonginB (VCB) complex.
-
Buffer: 20 mM Bis-Tris propane, 100 mM NaCl, 1 mM TCEP, pH 7.5.
-
Experimental Conditions: Typically run at 25°C with a stirring speed of 750 rpm.
HiBiT Live-Cell Degradation Assay
This bioluminescent assay allows for the real-time, quantitative monitoring of protein degradation in living cells.
-
Principle: The small 11-amino-acid HiBiT tag is knocked into the endogenous locus of the target protein (BRD7 or BRD9) using CRISPR/Cas9. When the LgBiT subunit is added, a bright luminescent signal is produced upon their association. A decrease in luminescence directly correlates with the degradation of the HiBiT-tagged protein.
-
Cell Line: HEK293 cells with endogenously tagged HiBiT-BRD7 or HiBiT-BRD9.
-
Reagents: VZ185, Nano-Glo® HiBiT Lytic Detection System (Promega).
-
Procedure:
-
Seed HiBiT-tagged cells in a multi-well plate.
-
Treat cells with a serial dilution of VZ185.
-
At various time points, add the lytic reagent containing LgBiT and substrate.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Luminescence signals are normalized to DMSO-treated controls to determine the percentage of protein degradation. DC50 values are calculated from the dose-response curves.
Quantitative Mass Spectrometry-Based Proteomics
This unbiased approach is used to assess the selectivity of VZ185 across the entire proteome.
-
Cell Line: RI-1 cells.
-
Treatment: 100 nM VZ185, 100 nM cis-VZ185, or DMSO for 4 hours.
-
Methodology: Multiplexed isobaric tagging (e.g., TMT) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Protein abundance is quantified, and statistically significant changes are identified. The results demonstrate that VZ185 selectively degrades BRD7 and BRD9 with minimal off-target effects.
Conclusion
VZ185 is a highly potent and selective dual degrader of BRD7 and BRD9. Its mechanism of action, centered on the recruitment of the VHL E3 ligase to induce proteasomal degradation, has been rigorously characterized through a suite of biochemical and cellular assays. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and for those investigating the biological roles of BRD7 and BRD9. The well-defined properties of VZ185 establish it as a valuable chemical probe for further exploring the therapeutic potential of targeting these key chromatin remodeling proteins.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eubopen.org [eubopen.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
